4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
As a bifunctional molecular scaffold, 4-bromobutyl anthracene-9-carboxylate (CAS: 144449-72-9) serves as a critical bridge between synthetic organic chemistry, materials science, and chemical biology. This compound uniquely combines the robust, high-quantum-yield fluorescent properties of the anthracene core with the electrophilic reactivity of a terminal alkyl bromide.
For drug development professionals and polymer chemists, this molecule acts as an elite fluorescent tagging agent and a photo-responsive crosslinker. The 4-carbon (butyl) spacer is strategically designed to minimize steric hindrance from the bulky polycyclic aromatic anthracene core, thereby maximizing the kinetics of downstream nucleophilic substitution (SN2) reactions. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, validated synthesis protocols, and advanced applications.
Chemical Structure & Physicochemical Properties
The molecular architecture of 4-bromobutyl anthracene-9-carboxylate is divided into three functional domains, each dictating its behavior in physical and biological systems [1, 2]:
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The Anthracene Core: A planar, highly conjugated tricyclic aromatic system responsible for the molecule's intense UV absorption and characteristic blue fluorescence. It is also the site for reversible [4+4] photochemical cycloadditions.
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The Carboxylate Ester Linkage: Located at the 9-position, this electron-withdrawing group slightly red-shifts the absorption/emission spectra compared to bare anthracene and provides metabolic stability superior to standard amides in certain microenvironments.
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The 4-Bromobutyl Chain: A flexible, hydrophobic spacer terminating in a bromine atom—an excellent leaving group for SN2 alkylation of amines, thiols, and alkoxides.
Table 1: Physicochemical Summary
| Property | Value / Characteristic |
| IUPAC Name | 4-bromobutyl anthracene-9-carboxylate |
| CAS Number | 144449-72-9 |
| Molecular Formula | C19H17BrO2 |
| Molecular Weight | 357.24 g/mol |
| Appearance | Light yellow crystalline solid |
| Excitation Max ( λex ) | ~365 nm (Solvent dependent) |
| Emission Max ( λem ) | ~410–430 nm (Monomer emission) |
| Solubility | Soluble in DMF, DMSO, CH2Cl2, CHCl3; Insoluble in H2O |
Mechanistic Pathways & Photophysics
The utility of 4-bromobutyl anthracene-9-carboxylate is defined by its dual reactivity: photochemical and electrophilic .
When irradiated with UV light (>300 nm), the anthracene core undergoes a highly specific [4+4] photocycloaddition, forming a photodimer. This reaction is thermally stable but can be reversed upon irradiation with shorter wavelength UV light (~250 nm) or extreme heat, making it a premier candidate for synthesizing photo-responsive "smart" polymers and reversible hydrogels.
Simultaneously, the terminal alkyl bromide is primed for nucleophilic attack. The butyl chain provides enough degrees of freedom to prevent the bulky anthracene rings from sterically blocking the transition state during an SN2 reaction.
Caption: Dual reactivity pathways: photochemical dimerization and nucleophilic substitution.
Synthesis Methodology (KF-Mediated Esterification)
The synthesis of 4-bromobutyl anthracene-9-carboxylate requires precise control to prevent the formation of the diester byproduct (1,4-bis(anthracene-9-carbonyloxy)butane) and to avoid the elimination (E2) of the alkyl bromide [1].
The optimal protocol utilizes Anhydrous Potassium Fluoride (KF) in Dimethylformamide (DMF).
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Causality of Reagent Choice: KF acts as a mild, non-nucleophilic base. The strongly electronegative fluoride ion forms a tight hydrogen bond with the carboxylic acid proton of anthracene-9-carboxylic acid. This facilitates deprotonation to form the reactive carboxylate anion without providing the strong basicity required to induce competitive E2 elimination on the 1,4-dibromobutane.
Caption: Workflow for the KF-mediated synthesis of 4-bromobutyl anthracene-9-carboxylate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromobutyl Anthracene-9-Carboxylate [1]
This protocol is engineered to be a self-validating system, ensuring high yield and purity through thermodynamic control and solubility differentials.
Reagents:
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Anthracene-9-carboxylic acid: 2.22 g (10 mmol)
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1,4-Dibromobutane: 2.16 g (10 mmol)
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Anhydrous Potassium Fluoride (KF): 1.28 g (22 mmol)
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Anhydrous N,N-Dimethylformamide (DMF): 10.6 mL
Step-by-Step Procedure:
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Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend 1.28 g of anhydrous KF and 2.16 g of 1,4-dibromobutane in 10.6 mL of anhydrous DMF. Stir at ambient temperature for 1 minute.
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Coupling: Add 2.22 g of anthracene-9-carboxylic acid to the suspension. Causality: Adding the acid last ensures that the carboxylate anion is generated in the immediate presence of the electrophile, driving the SN2 reaction forward and minimizing side reactions.
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Heating: Elevate the temperature to 60 °C and stir for exactly 1 hour. Causality: 60 °C provides the optimal kinetic energy to overcome the SN2 activation barrier. Exceeding 1 hour or 60 °C drastically increases the risk of double-alkylation (diester formation).
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Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 150 mL of vigorously stirring distilled water.
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Self-Validation Checkpoint: DMF is infinitely miscible with water, while the product is highly hydrophobic. The immediate formation of a light yellow precipitate visually confirms successful esterification. Unreacted acid remains partially soluble or forms a distinctively different morphologic suspension.
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Purification: Filter the light yellow solid under vacuum. Wash the filter cake repeatedly with distilled water (to remove DMF and KBr salts) followed by cold diethyl ether (to extract any residual unreacted 1,4-dibromobutane).
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Drying: Dry the solid in vacuo overnight to yield the pure product. Validate via TLC (Hexane:Ethyl Acetate 8:2); the product will appear as a bright blue fluorescent spot under 365 nm UV, with an Rf value significantly higher than the polar starting acid.
Protocol 2: Fluorescent Bioconjugation / Alkylation of a Primary Amine
This protocol utilizes the synthesized ester to fluorescently label a target molecule (e.g., a polymer backbone or a small molecule drug candidate) containing a primary amine.
Procedure:
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Dissolve the target primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous Acetonitrile or DMF. Causality: DIPEA is a sterically hindered base that neutralizes the HBr byproduct of the alkylation without competing as a nucleophile.
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Add 4-bromobutyl anthracene-9-carboxylate (1.2 eq) dropwise to the solution.
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Heat the mixture to 70 °C for 12 hours under a nitrogen atmosphere.
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Self-Validation Checkpoint: Monitor the reaction via RP-HPLC coupled with a fluorescence detector ( λex = 365 nm, λem = 415 nm). Because the anthracene core acts as an intrinsic fluorophore, the newly conjugated product will exhibit a distinct fluorescent peak at a new retention time, allowing for real-time tracking of the conjugation efficiency.
References
- Title: Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function Source: The Journal of Physical Chemistry B - ACS Publications URL
- Title: Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841)
